2-(2-Methoxynaphthalen-1-yl)-4H-1-benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methoxynaphthalen-1-yl)-4H-chromen-4-one is an organic compound that belongs to the class of flavonoids It is characterized by the presence of a chromenone core structure substituted with a methoxynaphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxynaphthalen-1-yl)-4H-chromen-4-one typically involves the condensation of 2-methoxynaphthalene with a suitable chromenone precursor. One common method involves the use of 2-bromoaniline, Pd(PPh3)2Cl2, and CuI as catalysts in a DMF:Et3N solvent mixture. The reaction is carried out under nitrogen atmosphere at 100°C overnight . After completion, the reaction mixture is cooled, quenched with brine, and extracted with ethyl acetate. The product is purified by flash chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxynaphthalen-1-yl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Br2, Cl2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
2-(2-Methoxynaphthalen-1-yl)-4H-chromen-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-Methoxynaphthalen-1-yl)-4H-chromen-4-one involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit aurora kinases, which are involved in cell division and proliferation . This inhibition can lead to the suppression of cancer cell growth. The compound may also interact with other signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: This compound shares a similar naphthalene moiety but differs in the structure of the chromenone core.
N-(2-((2-methoxynaphthalen-1-yl)ethynyl)phenyl)benzenesulfonamide: Another compound with a methoxynaphthalene group, but with different functional groups and applications.
Uniqueness
2-(2-Methoxynaphthalen-1-yl)-4H-chromen-4-one is unique due to its specific combination of the chromenone and methoxynaphthalene moieties, which confer distinct chemical and biological properties. Its ability to inhibit aurora kinases and potential therapeutic applications in cancer treatment set it apart from other similar compounds .
Properties
CAS No. |
61595-25-3 |
---|---|
Molecular Formula |
C20H14O3 |
Molecular Weight |
302.3 g/mol |
IUPAC Name |
2-(2-methoxynaphthalen-1-yl)chromen-4-one |
InChI |
InChI=1S/C20H14O3/c1-22-18-11-10-13-6-2-3-7-14(13)20(18)19-12-16(21)15-8-4-5-9-17(15)23-19/h2-12H,1H3 |
InChI Key |
NXUMZNSOLCXYJY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C3=CC(=O)C4=CC=CC=C4O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.